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Introduction

Rhodium-catalyzed dehydrogenative silylation has emerged as a powerful tool for the
enantioselective formation of carbon-silicon bonds through C-H bond activation. This
methodology provides a direct and atom-economical route to valuable chiral organosilanes,
which are versatile intermediates in organic synthesis and can be readily transformed into other
functional groups, such as alcohols, through Tamao-Fleming oxidation. The use of the bulky
and electron-rich chiral bisphosphine ligand, (R)-5,5'-Bis(di(3,5-di-tert-butyl-4-
methoxyphenyl)phosphino)-4,4'-bi-1,3-benzodioxole, or (R)-Dtbm-segphos, has been
instrumental in achieving high yields and excellent enantioselectivities in these transformations.
[1][2] The steric bulk of the di-tert-butyl-methoxyphenyl substituents on the phosphine is crucial
for both high reactivity and selectivity.[3]

These reactions typically involve the in-situ formation of a (hydrido)silyl ether from an alcohol or
ketone, which then undergoes an intramolecular, rhodium-catalyzed C-H silylation.[4][5] A
hydrogen acceptor, such as norbornene or cyclohexene, is often employed to facilitate the
dehydrogenative process.[3] This protocol finds significant application in the desymmetrization
of prochiral molecules, such as diarylmethanols and cyclopropylmethanols, to generate
enantioenriched products.[3][6]
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Applications

The primary applications of this catalytic system lie in the asymmetric synthesis of chiral
organosilanes. Key applications include:

o Enantioselective Silylation of Arene C-H Bonds: This method allows for the desymmetrization
of diarylmethanols, leading to the formation of enantioenriched benzoxasiloles. These
products can be further functionalized at the C-Si bond to introduce C-C, C-O, C-I, or C-Br
bonds.[4]

» Enantioselective Silylation of Cyclopropyl C-H Bonds: This represents a significant
advancement in the functionalization of alkyl C-H bonds, providing access to chiral
cyclopropanols after oxidation of the initially formed oxasilolanes.[3][6] For this
transformation, preliminary mechanistic data suggest that the C-H cleavage is likely the
turnover-limiting and enantioselectivity-determining step.[3][6]

Data Presentation

The following tables summarize the quantitative data for the rhodium-catalyzed
dehydrogenative silylation of various substrates using a rhodium precursor and a chiral
SEGPHOS-type ligand.

Table 1: Enantioselective Silylation of Cyclopropylmethanols[3]
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Substrate
Product ]
(Cyclopropylmetha . Yield (%) ee (%)
L. (Oxasilolane)
nol derivative)

Phenyl 3a 93 83
4-MeO-C6H4 3b 95 85
4-CF3-C6H4 3c 92 82
2-Naphthyl 3d 91 86
2-Thienyl 3e 88 80
Cyclohexyl 3f 85 88
t-Butyl 39 80 20

Reaction Conditions: [Rh(cod)Cl]z, (S)-DTBM-SEGPHOS, Diethylsilane, Cyclohexene, 80 °C.

Table 2: Enantioselective Silylation of Diarylmethanols[4]
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Substrate
Product ]
(Benzophenone . Yield (%) ee (%)
L. (Benzoxasilole)
derivative)
Benzophenone 3a 95 96
4,4
Dimethoxybenzophen  3b 92 97
one
4,4
Dichlorobenzophenon  3c 90 95
e
4,4'-
Bis(trifluoromethyl)ben  3d 88 94
zophenone
3,3-
Dimethylbenzophenon  3e 93 98

e

Reaction Conditions: 1. [Ir(cod)OMe]: (cat.), H2SiEtz. 2. [Rh(cod)Cl]2, Chiral Ligand,
Norbornene.

Experimental Protocols

General Protocol for the Asymmetric Intramolecular Silylation of a Cyclopropylmethanol:

This protocol is adapted from the procedure described by the Hartwig group.[3]

Materials:

Cyclopropylmethanol substrate (1.0 equiv)

[Rh(cod)Cl]2 (0.01 equiv)

(S)-DTBM-SEGPHOS (0.022 equiv)

Diethylsilane (1.5 equiv)
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Cyclohexene (2.0 equiv)

Anhydrous, degassed solvent (e.g., THF or Toluene)

Schlenk tube or glovebox

Standard laboratory glassware and purification supplies (silica gel, solvents for
chromatography)

Procedure:

» Catalyst Pre-formation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen),
add [Rh(cod)ClI]z and (S)-DTBM-SEGPHOS to a dry Schlenk tube equipped with a magnetic
stir bar.

o Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature
for 20-30 minutes to allow for the formation of the active catalyst complex.

o Reaction Setup: To the catalyst solution, add the cyclopropylmethanol substrate, followed by
cyclohexene and diethylsilane.

o Seal the Schlenk tube and heat the reaction mixture to 80 °C with stirring.

e Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer
chromatography (TLC) or gas chromatography (GC).

o Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room
temperature.

o Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile
components.

 Purification: The crude product is purified by flash column chromatography on silica gel using
an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched
oxasilolane.

o Characterization: The structure and enantiomeric excess of the product are determined by
standard analytical techniques (NMR, HRMS, and chiral HPLC or GC).
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Visualizations

Reaction Scheme and Catalytic Cycle:

The following diagrams illustrate the overall transformation and the proposed catalytic cycle for
the rhodium-catalyzed dehydrogenative silylation of an arene C-H bond.

Substrate

(Diarylcarbinol) [Rh]/(R)-Dtbm-segphos R2SiH2

y y

Product
(Enantioenriched Oxasilole)

yproduct

Click to download full resolution via product page

Caption: Overall Reaction Scheme.
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Caption: Proposed Catalytic Cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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